molecular formula C23H24FN3O3 B2524739 N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1189909-35-0

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

货号: B2524739
CAS 编号: 1189909-35-0
分子量: 409.461
InChI 键: WOPVNTWECKPOOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-aminoquinoline scaffold substituted at positions 3, 4, and 4. Key structural attributes include:

  • Position 4: A 2,4-dimethoxyphenylamino group, contributing electron-donating methoxy substituents.
  • Position 3: A piperidin-1-ylcarbonyl group, introducing a tertiary amide moiety that may influence steric bulk and solubility.

属性

IUPAC Name

[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-29-16-7-9-20(21(13-16)30-2)26-22-17-12-15(24)6-8-19(17)25-14-18(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVNTWECKPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Ring: This step involves the formation of an amide bond between the quinoline core and piperidine-1-carbonyl chloride under basic conditions.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors, which could have implications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the 4-Aminophenyl Group

Compound from : {4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinyl}(1-piperidinyl)methanone
  • Substituents : 2,4-Dimethylphenyl (vs. 2,4-dimethoxyphenyl in the target compound).
  • Molecular Weight : 377.463 g/mol (C₂₃H₂₄FN₃O).
  • Key Differences: Electron Effects: Methyl groups are less polar than methoxy groups, reducing solubility and increasing lipophilicity.
Compound from : N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine
  • Substituents : 3-Chlorophenyl (position 4) and trifluoromethyl (position 6).
  • Molecular Weight : 322.717 g/mol (C₁₆H₁₀ClF₃N₂).
  • Position 4: Chlorine introduces steric hindrance and lipophilicity, contrasting with the dimethoxyphenyl group in the target compound .

Functional Group Modifications at Position 3

Compound from : N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine
  • Substituents : 2-Methylbenzyloxy (position 6) and 3-chloro-4-fluorophenyl (position 4).
  • Biological Activity : Demonstrated antibacterial efficacy (compound 7, yield 61.5%).
  • Key Differences :
    • Position 3 : Absence of the piperidinyl carbonyl group; instead, the molecule relies on ether and halogen substituents for activity.
    • Implications : The piperidinyl carbonyl in the target compound may improve solubility or enable interactions with enzymes via hydrogen bonding .

Piperazine/Piperidine-Containing Derivatives

Compound from : 7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine
  • Substituents : Piperidinylmethyl group at position 3.
  • Synthesis : Yielded 88.5–92% via reductive amination.
  • Biological Relevance: Antimalarial activity reported, suggesting piperidine moieties in quinolines may enhance pharmacokinetic properties .

Physicochemical and Pharmacokinetic Considerations

Table 1: Structural and Property Comparison

Compound Name (Source) Position 4 Substituent Position 6 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethoxyphenyl Fluorine Piperidin-1-ylcarbonyl ~431 (estimated) High polarity, potential for H-bonding
{4-[(2,4-Dimethylphenyl)amino]... (E2) 2,4-Dimethylphenyl Fluorine Piperidin-1-ylcarbonyl 377.463 Increased lipophilicity
N-(3-Chlorophenyl)-6-(CF₃)... (E12) 3-Chlorophenyl Trifluoromethyl None 322.717 High metabolic stability
7-Chloro-N-(4-Cl-3-piperidinyl)... (E19) 4-Chloro-3-piperidinyl Chlorine None 401 (reported) Enhanced brain penetration

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (target) improve solubility compared to methyl (E2) or chloro (E12) substituents.
  • Piperidine Moieties : Piperidinyl carbonyl (target) may offer better enzyme interaction than piperidinylmethyl (E19) or absence (E12).
  • Position 6 : Fluorine (target) balances electronegativity and steric effects, contrasting with CF₃ (E12) or Cl (E19).

生物活性

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a compound of interest due to its potential pharmacological applications, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C_{21}H_{24}FN_{3}O_{3}
  • Molecular Weight : 385.43 g/mol
  • CAS Number : Not specified in the search results.

The compound exhibits its biological effects primarily through inhibition of specific targets involved in cellular signaling pathways. It has been shown to interact with various receptors and enzymes that play crucial roles in cancer progression and neurological disorders.

Antitumor Activity

Research indicates that derivatives of quinoline compounds, including this compound, demonstrate significant antitumor activity. A study evaluated several quinoline derivatives for their efficacy against human leukemia cell lines (K562 and CEM) using the MTT assay. The IC50 values for some derivatives were reported between 1.6 to 8.0 μM, suggesting potent antiproliferative properties .

Neuropharmacological Effects

This compound is also being investigated for its potential neuropharmacological effects. It is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such modulation could provide therapeutic benefits in treating neuropsychiatric disorders.

Case Studies

  • Antileukemic Activity :
    • A series of novel compounds similar to this compound were synthesized and tested for their antileukemic activity. Results showed that compounds with specific substitutions exhibited enhanced potency against leukemia cell lines .
  • CNS Targeting :
    • Research has highlighted the multifunctional nature of similar compounds targeting various central nervous system (CNS) pathways. These compounds showed promise in modulating multiple targets, which could lead to improved therapeutic strategies for neuropsychiatric disorders .

Data Table: Biological Activity Summary

Activity TypeAssay TypeCell Line TestedIC50 Value (μM)Reference
AntitumorMTT AssayK5621.6 - 8.0
NeuropharmacologyReceptor Binding AssayVarious CNS CellsNot specified

常见问题

Q. Advanced Structural Analysis

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C6, piperidinylcarbonyl at C3) . Key signals:
    • 1^1H: δ 8.2–8.5 ppm (quinoline H2/H8), δ 3.8–4.1 ppm (piperidine CH₂).
    • 19^19F NMR: δ -110 to -115 ppm (C6-F).
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between the quinoline N1 and methoxy O) and dihedral angles (e.g., 12–15° twist between quinoline and dimethoxyphenyl planes) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 464.18) .

What in vitro models are suitable for evaluating the compound’s biological activity, and how are assay interferences mitigated?

Q. Methodological Considerations

  • Kinase Inhibition Assays : Use recombinant RIP2 kinase (IC₅₀ determination via ADP-Glo™ assay) with ATP concentrations adjusted to Kₘ values to avoid false positives .
  • Cell-Based Models : Test in HEK293T cells transfected with NOD1/NOD2 receptors. Include controls with LPS to rule out TLR4-mediated effects .
  • Interference Mitigation : Pre-treat compound solutions with charcoal to adsorb fluorescent/byproduct impurities .

How do structural modifications (e.g., methoxy vs. fluoro substituents) impact the compound’s target affinity?

Q. Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : 2,4-Dimethoxyphenyl enhances lipophilicity (logP ~3.5) and membrane permeability but may reduce solubility. Replacing methoxy with hydroxyl groups decreases activity due to hydrogen-bonding with off-targets .
  • Fluorine at C6 : Improves metabolic stability (resists CYP450 oxidation) and enhances kinase binding via halogen bonding with His/F residues in active sites .
  • Piperidinylcarbonyl vs. Morpholine : Piperidine’s flexibility increases entropy-driven binding, while morpholine’s rigidity may restrict conformational adaptation .

What strategies address the compound’s poor aqueous solubility in pharmacological studies?

Q. Formulation Approaches

  • Co-solvents : Use 10% DMSO/90% PEG-400 for in vitro assays .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm size via emulsion-solvent evaporation) to enhance bioavailability in vivo .
  • Salt Formation : React with HCl or citrate to improve crystallinity and dissolution rates .

How are analytical methods (e.g., HPLC, LC-MS) validated for quantifying the compound in complex matrices?

Q. Validation Protocols

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Validate linearity (R² >0.998), LOD (0.1 µg/mL), and recovery (>95%) .
  • LC-MS/MS : Employ ESI+ mode with MRM transitions (e.g., m/z 464→346 for quantification). Include internal standards (e.g., deuterated analogs) to correct matrix effects .

What techniques identify the compound’s primary molecular targets in proteome-wide studies?

Q. Target Deconvolution Methods

  • Chemical Proteomics : Use immobilized compound for pull-down assays followed by SDS-PAGE and LC-MS/MS to identify binding proteins (e.g., kinases, chaperones) .
  • SPR Biosensing : Measure real-time binding kinetics (ka/kd) to recombinant targets (e.g., RIP2 kinase) .

How is metabolic stability assessed, and what structural motifs influence hepatic clearance?

Q. ADME Profiling

  • Liver Microsomes : Incubate with human/rat microsomes + NADPH. Monitor parent compound depletion (t₁/₂ >60 min indicates stability). Piperidine ring oxidation is a major clearance route .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Fluorine at C6 reduces CYP2D6 inhibition compared to chloro analogs .

How are contradictions in reported bioactivity data resolved (e.g., varying IC₅₀ values across studies)?

Q. Data Reconciliation Strategies

  • Assay Standardization : Use common reference inhibitors (e.g., GSK583 for RIP2 kinase) and normalize to ATP concentrations .
  • Batch Analysis : Compare compound purity (HPLC >98%) and counterion content (e.g., HCl vs. freebase) across studies .

What in vivo models are appropriate for evaluating the compound’s efficacy in inflammatory diseases?

Q. Preclinical Models

  • Murine Colitis : Administer 10 mg/kg orally in DSS-induced colitis mice. Measure IL-1β/IL-6 suppression in colon tissue via ELISA .
  • Pharmacokinetics : Collect plasma at 0.5, 2, 6, 24 h post-dose. Calculate AUC and Cmax to correlate exposure with efficacy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。